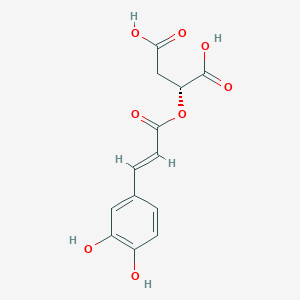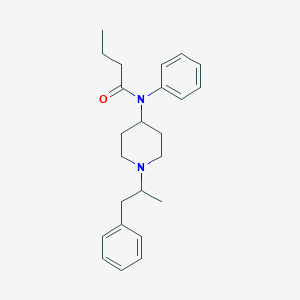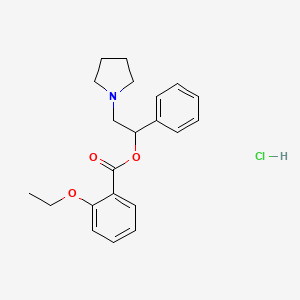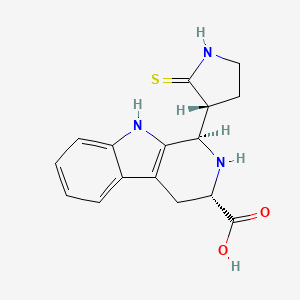
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- is a complex organic compound with significant potential in various scientific fields This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyridoindole core. This is followed by the introduction of the carboxylic acid group and the pyrrolidinyl group through various substitution reactions. The thioxo group is usually introduced via a thiolation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidinyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides, acyl chlorides, and amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different biological activities and applications.
科学研究应用
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrrolidinyl group may enhance binding affinity to certain receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-
- 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-ethyl-
Uniqueness
Compared to similar compounds, 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- stands out due to the presence of the thioxo group and the specific stereochemistry of the pyrrolidinyl group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
221657-57-4 |
|---|---|
分子式 |
C16H17N3O2S |
分子量 |
315.4 g/mol |
IUPAC 名称 |
(1R,3S)-1-[(3R)-2-sulfanylidenepyrrolidin-3-yl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H17N3O2S/c20-16(21)12-7-10-8-3-1-2-4-11(8)18-14(10)13(19-12)9-5-6-17-15(9)22/h1-4,9,12-13,18-19H,5-7H2,(H,17,22)(H,20,21)/t9-,12+,13-/m1/s1 |
InChI 键 |
YHAYSIGUKKXZJH-JIMOISOXSA-N |
手性 SMILES |
C1CNC(=S)[C@H]1[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 |
规范 SMILES |
C1CNC(=S)C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


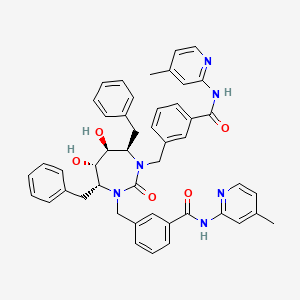

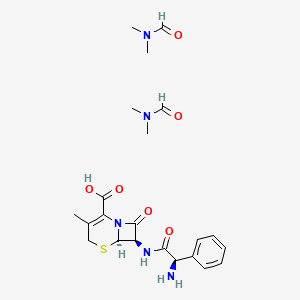
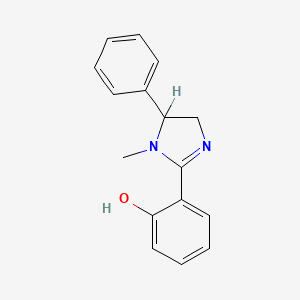

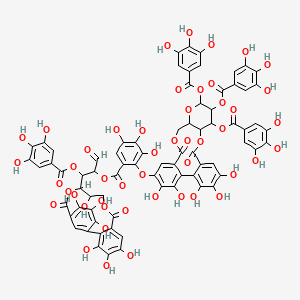
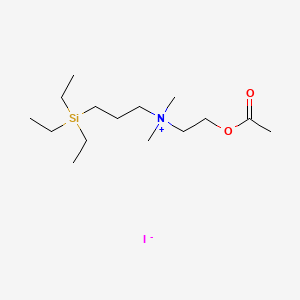
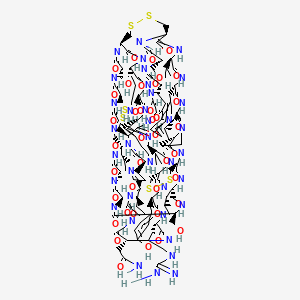
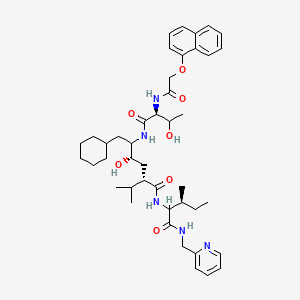
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
